molecular formula C8H16ClNO2 B2786991 3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2445794-83-0

3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride

Cat. No. B2786991
CAS RN: 2445794-83-0
M. Wt: 193.67
InChI Key: ZSMGNXBUIGWBEP-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2230913-68-3 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (1r,3r)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-8(2)6-3-5(4-6)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-; .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 179.65 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

3-[(dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9(2)5-6-3-7(4-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMGNXBUIGWBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride

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